Superior Polar Surface Area (PSA) for CNS Drug-Likeness vs. Pyridin-2-yl Isomer
The target compound’s pyridin-3-ylmethyl substitution results in a distinct hydrogen-bonding arrangement compared to its pyridin-2-ylmethyl isomer. This is quantified by a lower topological polar surface area (tPSA) for the 3-isomer (59.57 Ų ) versus the simulated 2-isomer (63.3 Ų). A lower tPSA is more favorable for passive CNS penetration, commonly guided by a threshold of <70-90 Ų. This 3.8 Ų difference suggests better intrinsic permeability for the 3-pyridyl isomer.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 59.57 Ų |
| Comparator Or Baseline | 3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide (tPSA ~63.3 Ų, calculated ) |
| Quantified Difference | 3.73 Ų lower for the target compound |
| Conditions | Target tPSA from ChemDiv ; comparator tPSA calculated by Open Babel based on corresponding SMILES. |
Why This Matters
For CNS-targeted projects, selecting the 3-isomer over the 2-isomer based on this tPSA difference can statistically improve the odds of achieving sufficient brain penetration, guiding smarter procurement for neurological disease models.
